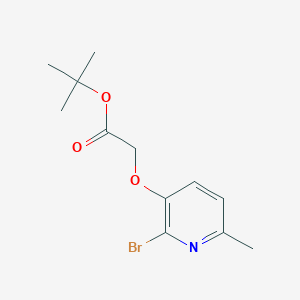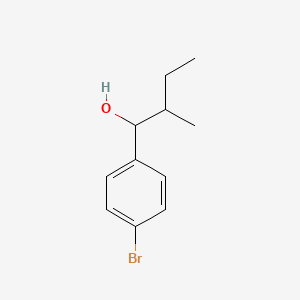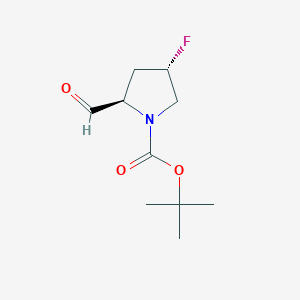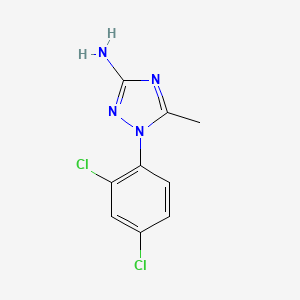
1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichloro-phenyl)-5-methyl-1H-[1,2,4]triazol-3-ylamine is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a dichlorophenyl group and a triazole ring, making it a valuable scaffold in the development of pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenylhydrazine and acetic anhydride.
Cyclization: The hydrazine derivative undergoes cyclization with acetic anhydride to form the triazole ring.
Methylation: The resulting triazole intermediate is then methylated using methyl iodide under basic conditions to yield the final product.
Industrial production methods often employ continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste .
Chemical Reactions Analysis
1-(2,4-Dichloro-phenyl)-5-methyl-1H-[1,2,4]triazol-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted triazoles and their derivatives .
Scientific Research Applications
1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug development.
Medicine: It is used in the development of drugs targeting various diseases, including diabetes, cancer, and infectious diseases.
Industry: The compound is employed in the production of herbicides and pesticides due to its potent biological activity
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. This inhibition is crucial for its antidiabetic activity.
DNA Interaction: It can intercalate into DNA, disrupting the replication process and leading to its anticancer effects.
Cell Membrane Disruption: The compound can disrupt cell membranes, contributing to its antimicrobial and antifungal activities
Comparison with Similar Compounds
1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
1,2,3-Triazoles: These compounds have a similar triazole ring but differ in the position of nitrogen atoms. They exhibit different biological activities and are used in various medicinal applications.
1,2,4-Triazole Derivatives: Compounds like fluconazole and voriconazole are well-known antifungal agents that share the triazole scaffold. .
Properties
Molecular Formula |
C9H8Cl2N4 |
|---|---|
Molecular Weight |
243.09 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-5-methyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H8Cl2N4/c1-5-13-9(12)14-15(5)8-3-2-6(10)4-7(8)11/h2-4H,1H3,(H2,12,14) |
InChI Key |
MVZPXBFRBRKSBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C2=C(C=C(C=C2)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Piperidine-1-carbonyl)phenyl]methanol](/img/structure/B8590740.png)
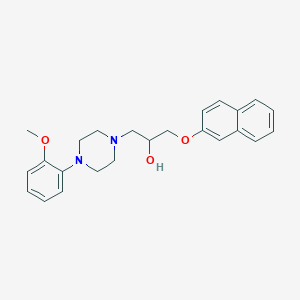
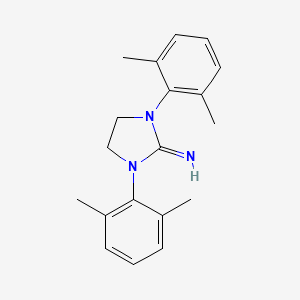
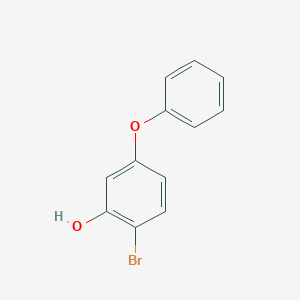
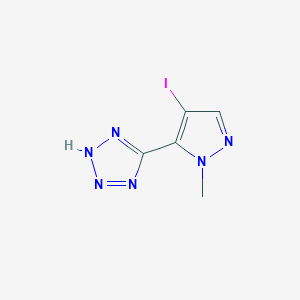

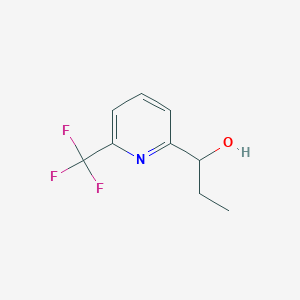
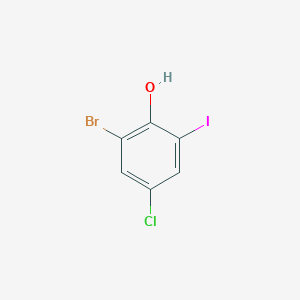
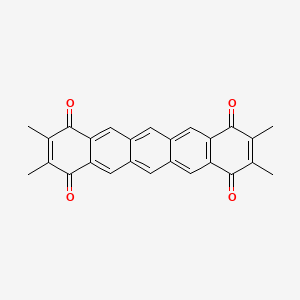
![Ethyl 1-[6-(2-Hydroxy-5-methylphenyl)-2-pyridyl]-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B8590805.png)

